

tert-Butyl (2,3-dihydroxypropyl)carbamate

physical properties

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Compound of Interest

Compound Name: *tert-Butyl (2,3-dihydroxypropyl)carbamate*

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An In-depth Technical Guide on the Physical Properties of **tert-Butyl (2,3-dihydroxypropyl)carbamate**

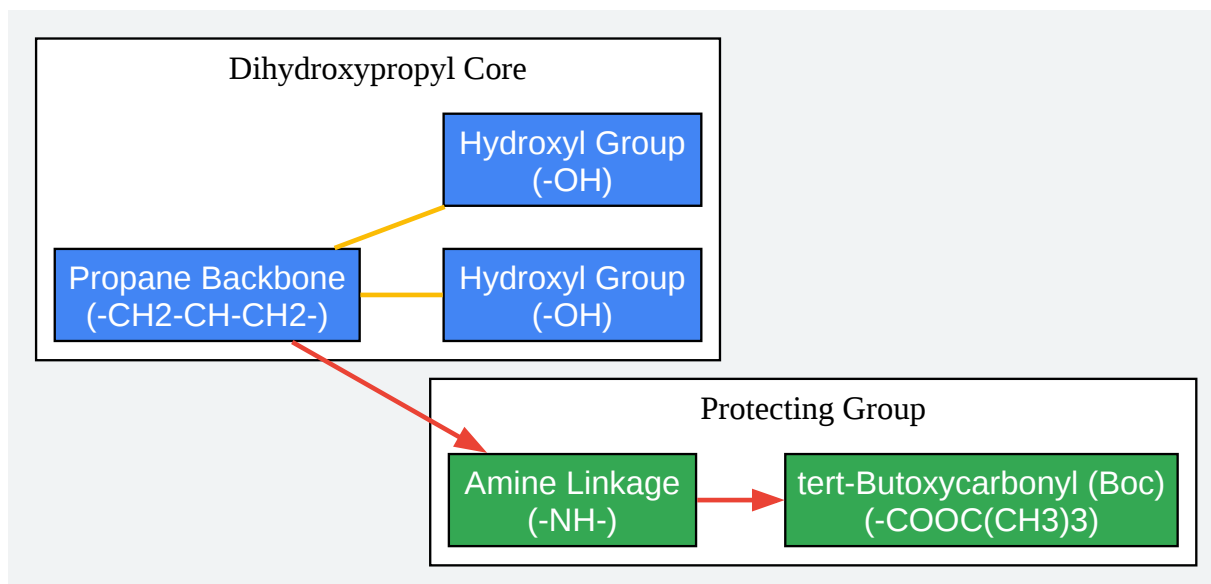
This technical guide provides a comprehensive overview of the known physical and chemical properties of **tert-butyl (2,3-dihydroxypropyl)carbamate**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Structure

Tert-butyl (2,3-dihydroxypropyl)carbamate is a carbamate ester that features both hydroxyl and a tert-butoxycarbonyl (Boc) protected amine functional group.^{[1][2][3]} This structure makes it a useful building block in organic synthesis.

- IUPAC Name: tert-butyl N-(2,3-dihydroxypropyl)carbamate^[4]
- CAS Number: 137618-48-5^{[1][2][4][5][6]}
- Molecular Formula: C₈H₁₇NO₄^{[4][6]}

The diagram below illustrates the logical relationship of the functional groups within the molecule, highlighting the core dihydroxypropyl structure and the Boc protecting group.



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Caption: Functional group relationship in **tert-Butyl (2,3-dihydroxypropyl)carbamate**.

Physical and Chemical Properties

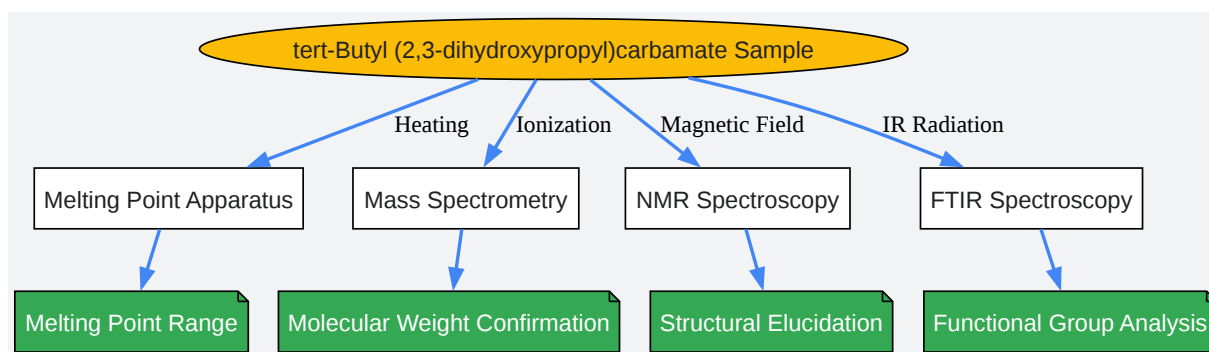
The following table summarizes the key physical and chemical properties of **tert-butyl (2,3-dihydroxypropyl)carbamate**.

Property	Value	Reference(s)
Molecular Weight	191.22 g/mol	[1][2][4][5][6]
Appearance	Solid	[1][2]
Melting Point	60-63 °C (lit.)	[1][2][5][6]
Purity	Typically ≥97%	[1][5][6]
Topological Polar Surface Area	78.8 Å ²	[4]
InChI	1S/C8H17NO4/c1-8(2,3)13-7(12)9-4-6(11)5-10/h6,10-11H,4-5H2,1-3H3,(H,9,12)	[1][2][4]
InChIKey	OWAMQHJJPVUGZSB-UHFFFAOYSA-N	[1][2][4]
SMILES	<chem>CC(C)(C)OC(=O)NCC(O)CO</chem>	[1][2][4]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this specific compound are not extensively published. However, the values reported are typically determined using standard analytical chemistry techniques.

Workflow for Physical Property Determination



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Caption: General experimental workflow for chemical characterization.

- **Melting Point Determination:** The melting point is determined using a calibrated melting point apparatus. A small, powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction of the material is recorded.
- **Mass Spectrometry (MS):** This technique is used to confirm the molecular weight of the compound. The molecule is ionized, and the mass-to-charge ratio of the resulting ions is measured, providing the exact mass and confirming the molecular formula.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectroscopy are standard methods for elucidating the chemical structure. While specific spectral data for this compound is not readily available in the search results, this technique would provide detailed information about the carbon-hydrogen framework.
- **Solubility Testing:** Solubility is determined by adding a known amount of the solute to a known volume of a specific solvent at a given temperature. The mixture is agitated, and the point at which no more solute dissolves is observed to classify it as soluble, slightly soluble,

or insoluble. For a related compound, tert-butyl carbamate, it is noted to be soluble in solvents like methylene chloride, chloroform, and alcohols, while being only slightly soluble in water.[7]

Applications and Safety

Applications: Tert-butyl N-(2,3-dihydroxypropyl)carbamate serves as a protected amine in organic synthesis.[1][3] It has been used in the preparation of isobaric mix solutions for experiments involving single-stage orbitrap mass spectrometric analysis.[1][3]

Safety and Handling: According to GHS classifications for similar compounds, it may cause skin and serious eye irritation, as well as respiratory irritation.[4] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling this chemical. It is classified under Storage Class 11 as a combustible solid.[1][2]

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